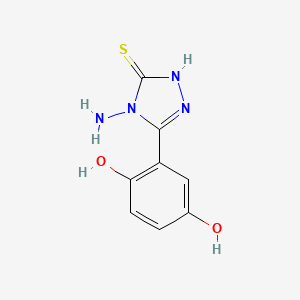
4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
科学的研究の応用
4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-one
- 4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-sulfone
Uniqueness
4-Amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H8N4O2S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
4-amino-3-(2,5-dihydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H8N4O2S/c9-12-7(10-11-8(12)15)5-3-4(13)1-2-6(5)14/h1-3,13-14H,9H2,(H,11,15) |
InChIキー |
QYYFKEDOFNRNHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C2=NNC(=S)N2N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


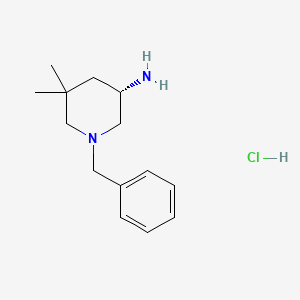
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
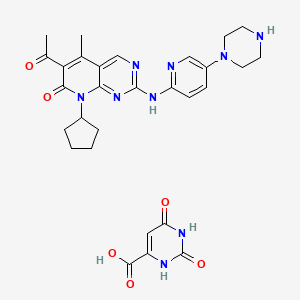
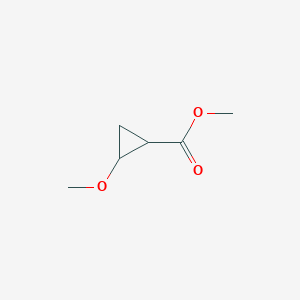




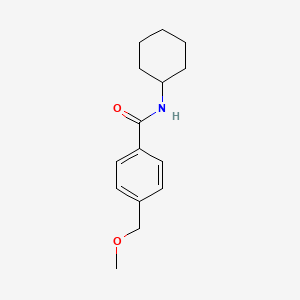


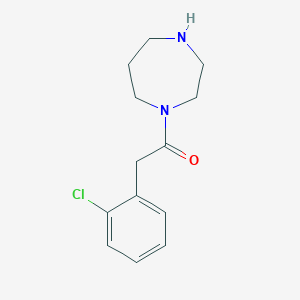

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
